Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate
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Overview
Description
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate is an organic compound belonging to the class of phenylalanine derivatives It is characterized by the presence of a methyl ester group, an amino group, and a chlorophenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate typically involves the reaction of 4-chlorobenzylamine with methyl acrylate under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored for completion, and the product is isolated through distillation or extraction methods. Quality control measures ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways are subject to ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(4-chlorophenyl)propanoate: A closely related compound with similar structural features but different functional groups.
Ethyl 3-amino-3-(4-chlorophenyl)propanoate: Another analog with an ethyl ester group instead of a methyl ester.
Methyl 3-amino-3-(4-fluorophenyl)propanoate: A fluorinated analog with potential differences in reactivity and biological activity.
Uniqueness
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its chlorophenyl group provides opportunities for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-(4-chlorophenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3 |
InChI Key |
DUZFSXMZMLULFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)CN |
Origin of Product |
United States |
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